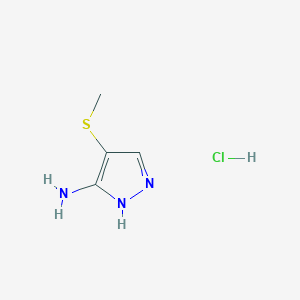

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. In

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Studies have developed efficient methodologies for synthesizing 5-alkyl amino and thioether substituted pyrazoles, showcasing the utility of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride derivatives in producing compounds with potential biological activities. These reactions occur under mild conditions, highlighting the versatility and reactivity of the pyrazole ring when substituted at the 4 position with amine nucleophiles and thiols, leading to high yields of the desired products (Sakya & Rast, 2003).

Potential for Pharmacological Applications

A particular study synthesized and investigated a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for their analgesic and anti-inflammatory activities. One compound emerged as significantly active, indicating the potential of these derivatives as lead molecules for developing new analgesic and anti-inflammatory agents with minimal ulcerogenic potential (Gokulan et al., 2012).

Material Science and Chemistry

Another area of application involves the synthesis of novel 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones. These compounds were efficiently synthesized and showed some biological activity in preliminary assays. Their structures were confirmed using NMR, IR, and elemental analysis, indicating the broad scope of pyrazole derivatives in the development of new materials with potential biological significance (Wu et al., 2005).

Advanced Synthetic Techniques

Research has also focused on developing regioselective synthesis techniques for pyrazole derivatives. For instance, one study described a one-step synthesis and regioselective alkylation of substituted 1H-pyrazolo[4,3-e][1,2,4]triazine, showcasing the chemical versatility and potential for further modification of pyrazole-based compounds for specific scientific applications (Mojzych & Rykowski, 2003).

properties

IUPAC Name |

4-methylsulfanyl-1H-pyrazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-8-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJAJMAIAALCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(NN=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)